molecular formula C18H13N5OS B13584692 2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole

2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole

Cat. No.: B13584692
M. Wt: 347.4 g/mol
InChI Key: CNQSQTNBHKLGAA-UHFFFAOYSA-N
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Description

2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This involves the cyclization of appropriate precursors to form the triazoloquinazoline moiety. For instance, the reaction of 2-methyl-1,2,4-triazole with a quinazoline derivative under acidic or basic conditions.

    Thioether Formation:

    Benzoxazole Formation: The final step involves the cyclization of the intermediate with an appropriate benzoxazole precursor, typically under high-temperature conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the quinazoline or benzoxazole rings.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline or benzoxazole derivatives.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Scientific Research Applications

2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be attributed to its ability to interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole is unique due to its combined structural features of triazole, quinazoline, and benzoxazole, which confer a broad spectrum of biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for further research and development.

Properties

Molecular Formula

C18H13N5OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]-1,3-benzoxazole

InChI

InChI=1S/C18H13N5OS/c1-11-19-17-12-6-2-3-7-13(12)21-18(23(17)22-11)25-10-16-20-14-8-4-5-9-15(14)24-16/h2-9H,10H2,1H3

InChI Key

CNQSQTNBHKLGAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5O4

Origin of Product

United States

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